molecular formula C12H13ClN4O B6644364 N-[2-[(6-chloro-4-cyanopyridin-2-yl)amino]ethyl]cyclopropanecarboxamide

N-[2-[(6-chloro-4-cyanopyridin-2-yl)amino]ethyl]cyclopropanecarboxamide

カタログ番号: B6644364
分子量: 264.71 g/mol
InChIキー: VCGMCENXEFVVMZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-[(6-chloro-4-cyanopyridin-2-yl)amino]ethyl]cyclopropanecarboxamide, also known as CC-115, is a small molecule inhibitor that has been developed for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. CC-115 is a highly selective inhibitor of the mammalian target of rapamycin (mTOR) protein kinase, which plays a key role in regulating cell growth, proliferation, and survival.

作用機序

N-[2-[(6-chloro-4-cyanopyridin-2-yl)amino]ethyl]cyclopropanecarboxamide is a highly selective inhibitor of the mTOR protein kinase, which plays a key role in regulating cell growth, proliferation, and survival. mTOR is a central regulator of the cellular signaling pathways that control cell growth and metabolism, and its dysregulation has been implicated in the pathogenesis of various diseases, including cancer, inflammation, and autoimmune disorders.
Biochemical and Physiological Effects
This compound inhibits the activity of mTOR by binding to its active site and preventing the phosphorylation of downstream targets, such as p70S6 kinase and eukaryotic initiation factor 4E-binding protein 1. This leads to a reduction in protein synthesis and cell growth, and an increase in autophagy, a cellular process that degrades damaged or unwanted proteins and organelles.

実験室実験の利点と制限

N-[2-[(6-chloro-4-cyanopyridin-2-yl)amino]ethyl]cyclopropanecarboxamide has several advantages for use in laboratory experiments. It is a highly selective inhibitor of mTOR, which reduces the risk of off-target effects and toxicity. This compound is also orally bioavailable, which allows for convenient administration in animal models. However, this compound has some limitations, including its relatively short half-life and the potential for drug resistance.

将来の方向性

There are several potential future directions for the development of N-[2-[(6-chloro-4-cyanopyridin-2-yl)amino]ethyl]cyclopropanecarboxamide. One area of interest is the combination of this compound with other cancer therapies, such as immunotherapy or targeted therapies, to enhance their anti-tumor effects. Another potential direction is the development of this compound for the treatment of other diseases, such as metabolic disorders or neurodegenerative diseases. Finally, further research is needed to understand the mechanisms of drug resistance to this compound and to develop strategies to overcome it.

合成法

The synthesis of N-[2-[(6-chloro-4-cyanopyridin-2-yl)amino]ethyl]cyclopropanecarboxamide involves the reaction of 6-chloro-4-cyanopyridine-2-amine with cyclopropanecarboxylic acid, followed by the addition of 2-(2-aminoethyl)aminoethanol. The resulting product is purified using column chromatography and characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

科学的研究の応用

N-[2-[(6-chloro-4-cyanopyridin-2-yl)amino]ethyl]cyclopropanecarboxamide has been extensively studied in preclinical models of various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, this compound has been shown to inhibit the growth and survival of various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to enhance the anti-tumor effects of other cancer therapies, such as chemotherapy and radiation therapy.
In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and reduce inflammation in animal models of rheumatoid arthritis and psoriasis. In autoimmune disorders, this compound has been shown to reduce the severity of disease in animal models of multiple sclerosis and lupus.

特性

IUPAC Name

N-[2-[(6-chloro-4-cyanopyridin-2-yl)amino]ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O/c13-10-5-8(7-14)6-11(17-10)15-3-4-16-12(18)9-1-2-9/h5-6,9H,1-4H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGMCENXEFVVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCNC2=NC(=CC(=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。